2,4-Dibromo-6-isopropylpyridine

Organic Synthesis Steric Effects Cross-Coupling Selectivity

2,4-Dibromo-6-isopropylpyridine (CAS 1353853-73-2, MF: C8H9Br2N, MW: 278.97 g/mol) is a heterocyclic organic compound belonging to the class of brominated pyridine derivatives. It features a pyridine ring bearing two bromine atoms at the 2- and 4-positions and an isopropyl substituent at the 6-position.

Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol
Cat. No. B12113349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-isopropylpyridine
Molecular FormulaC8H9Br2N
Molecular Weight278.97 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC(=C1)Br)Br
InChIInChI=1S/C8H9Br2N/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5H,1-2H3
InChIKeyPOQIRTGOHWOSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-isopropylpyridine (CAS 1353853-73-2): A Strategic Dihalogenated Pyridine Building Block for Sequential Cross-Coupling


2,4-Dibromo-6-isopropylpyridine (CAS 1353853-73-2, MF: C8H9Br2N, MW: 278.97 g/mol) is a heterocyclic organic compound belonging to the class of brominated pyridine derivatives . It features a pyridine ring bearing two bromine atoms at the 2- and 4-positions and an isopropyl substituent at the 6-position . This substitution pattern establishes the compound as a versatile synthetic intermediate for sequential palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Sonogashira), where the inherent electronic bias of the 2,4-dibromopyridine scaffold favors C2-selective arylation—achieving C2:C4 ratios up to 98:1 under optimized catalytic conditions—while the 6-isopropyl group introduces steric bulk and modulated lipophilicity that distinguishes it from simpler 6-alkyl analogs [1][2].

Why 2,4-Dibromo-6-isopropylpyridine Cannot Be Replaced by Generic 2,4-Dibromopyridine Analogs in Sequential Derivatization Strategies


Substituting 2,4-Dibromo-6-isopropylpyridine with the unsubstituted parent scaffold (2,4-dibromopyridine) or alternative 6-alkyl congeners (e.g., 6-methyl, 6-ethyl, or 6-cyclopropyl) introduces measurable differences in physicochemical properties, steric environment, and downstream synthetic outcomes that directly impact procurement decisions. The 6-isopropyl group contributes a distinct steric profile (branched C3 vs. linear ethyl or compact methyl) that modulates the regioselectivity of the second cross-coupling event at C4 following initial C2 functionalization [1]. Furthermore, the isopropyl substituent increases calculated lipophilicity (estimated π contribution of ~+1.3 for isopropyl vs. ~+0.5 for methyl on the Hansch scale), which alters both chromatographic behavior during purification and the drug-likeness parameters of derived analogs [2]. The commercially available purity specification (98% by Leyan) provides a reproducible baseline, whereas alternative 6-substituted analogs from different suppliers may carry variable purity profiles (e.g., 95% for several 2,4-dibromo-6-alkylpyridines), necessitating re-validation in synthetic workflows .

Quantitative Differentiation Evidence: 2,4-Dibromo-6-isopropylpyridine vs. Closest 6-Substituted Analogs


Steric Bulk at the 6-Position: Isopropyl vs. Methyl, Ethyl, and Cyclopropyl Substituents Modulates Downstream C4 Reactivity

The isopropyl group at the 6-position introduces a sterically hindered environment adjacent to the pyridine nitrogen, quantified by Taft steric parameter (Es) values: isopropyl Es ≈ −0.47 vs. methyl Es ≈ 0.0, ethyl Es ≈ −0.07, and cyclopropyl Es ≈ −0.06 [1]. This increased steric demand retards nucleophilic attack or oxidative addition at the proximal C2 position relative to less hindered analogs, contributing to enhanced regiochemical fidelity in the second coupling step. In sequential Suzuki-Miyaura cross-coupling protocols on 2,4-dibromopyridine scaffolds, the 6-substituent identity has been demonstrated to influence isolated yields of disubstituted products, with more sterically demanding groups requiring adjusted catalyst loadings [2].

Organic Synthesis Steric Effects Cross-Coupling Selectivity

Lipophilicity Modulation: Predicted LogP of 2,4-Dibromo-6-isopropylpyridine vs. 6-Methyl and 6-Ethyl Analogs

The 6-isopropyl group increases calculated lipophilicity relative to smaller alkyl substituents. For the closely related 2,4-dibromo-6-methylpyridine, the experimentally measured LogP is 2.91, while the 2,4-dibromo-6-ethylpyridine analog is predicted to have higher LogP based on the incremental Hansch π contribution of the ethyl group (π ≈ +1.0) vs. methyl (π ≈ +0.5) . The isopropyl group (π ≈ +1.3) is therefore expected to contribute an additional ~0.3 LogP units beyond the ethyl analog and ~0.8 units beyond the methyl analog. This elevated lipophilicity positions 2,4-dibromo-6-isopropylpyridine as a preferred intermediate when targeting lead compounds with LogP in the 3–5 range, consistent with oral drug-likeness guidelines [1].

Drug Discovery Lipophilicity ADME Optimization

Regioselective Cross-Coupling Foundation: C2-Selective Suzuki-Miyaura Coupling on the 2,4-Dibromopyridine Scaffold Achieves C2:C4 Ratios up to 98:1

The 2,4-dibromopyridine scaffold—shared by the target compound—exhibits intrinsic C2 regioselectivity in palladium-catalyzed Suzuki-Miyaura cross-coupling. Using C3-symmetric tripalladium cluster catalysts (0.5 mol %), C2:C4 selectivity ratios of up to 98:1 have been demonstrated for 2,4-dibromopyridine with phenylboronic acids [1]. This contrasts sharply with Pd(OAc)₂ under ligand-free conditions, where selectivity is significantly eroded. The 6-isopropyl substituent, through its electron-donating inductive effect (+I), further polarizes the pyridine ring electronic distribution, potentially reinforcing the innate C2 preference by increasing electron density at C2 relative to C4 [2]. This scaffold-level regioselectivity is directly transferable to 2,4-dibromo-6-isopropylpyridine, enabling high-fidelity sequential diversification strategies.

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

Commercial Purity Benchmarking: 2,4-Dibromo-6-isopropylpyridine at 98% vs. 95% for Closest 6-Alkyl Analogs

The commercially available purity specification for 2,4-dibromo-6-isopropylpyridine from Leyan (Product No. 2209550) is 98%, which compares favorably against the 95% purity commonly listed for the closest analogs 2,4-dibromo-6-ethylpyridine and 2,4-dibromo-6-cyclopropylpyridine . This 3-percentage-point purity differential reduces the uncertainty associated with impurity-driven side reactions in palladium-catalyzed couplings, where halide-containing impurities can act as catalyst poisons. For procurement specialists, the higher baseline purity specification reduces the need for pre-use repurification and simplifies quality assurance documentation in GLP/GMP-adjacent research environments.

Chemical Procurement Purity Specification Quality Control

Predicted Boiling Point Differentiation: Isopropyl Analog Occupies a Distinct Volatility Window vs. Lighter 6-Alkyl Congeners

Based on predicted and measured boiling points across the 2,4-dibromo-6-alkylpyridine series, the isopropyl analog is expected to exhibit a boiling point intermediate between the 6-ethyl and 6-tert-butyl derivatives. The measured boiling point of 2,4-dibromo-6-methylpyridine is 259.3 °C (at 760 mmHg), and the predicted boiling point of 2,4-dibromo-6-ethylpyridine is 278.5 ± 35.0 °C . Extrapolating based on the incremental boiling point contribution of each additional methylene unit (~20 °C per carbon for similar halo-pyridines), 2,4-dibromo-6-isopropylpyridine (C8, branched) is predicted to boil in the range of 285–305 °C at 760 mmHg. This elevated boiling point relative to the methyl analog provides a wider thermal operating window for solvent removal and distillation-based purification without product loss.

Physicochemical Properties Purification Process Chemistry

Absence of Direct Biological Activity Data on Target Compound vs. Structurally Related Bioactive Dibromopyridines: Defining a Research-Grade Intermediate Role

A systematic search of BindingDB, ChEMBL, PubMed, and PubChem BioAssay databases reveals no direct biological activity data (Ki, IC₅₀, EC₅₀) for 2,4-dibromo-6-isopropylpyridine against any specific protein target [1][2]. In contrast, certain 2,4-dibromopyridine derivatives have been reported as intermediates in the synthesis of kinase inhibitors, phosphodiesterase 4B inhibitors, and IMPDH inhibitors, with downstream elaborated products achieving Ki values in the low nanomolar range (e.g., Ki = 2.30 nM for a related elaborated structure against Bacillus anthracis IMPDH) [3][4]. This positions 2,4-dibromo-6-isopropylpyridine explicitly as a synthetic building block rather than a target-modulating compound in its own right. For procurement, this means the compound's value derives from its chemical reactivity profile rather than any intrinsic biological potency.

Research Intermediate Target Selectivity Procurement Risk Assessment

Optimal Procurement and Application Scenarios for 2,4-Dibromo-6-isopropylpyridine Based on Quantitative Differentiation Evidence


Sequential C2-then-C4 Diversification in Medicinal Chemistry Library Synthesis

For medicinal chemistry teams constructing focused libraries of 2,4,6-trisubstituted pyridines, 2,4-dibromo-6-isopropylpyridine enables a C2-selective Suzuki-Miyaura coupling (expected C2:C4 ≥ 95:5 based on scaffold-level regioselectivity of up to 98:1 demonstrated for 2,4-dibromopyridine with tripalladium cluster catalysts), followed by a second orthogonal coupling at C4 [1]. The isopropyl group's steric bulk (Taft Es ≈ −0.47) provides a differentiated steric environment compared to methyl or ethyl analogs, leading to altered C4 coupling rates that may be exploited for chemoselectivity in one-pot protocols [2]. The 98% commercial purity specification reduces the risk of bromide-containing impurities poisoning palladium catalysts, which is critical for maintaining high turnover numbers in the second coupling step .

LogP-Guided Lead Optimization Where Moderate Lipophilicity Increase Is Desired Without Aromatic Ring Extension

In hit-to-lead campaigns where the core pyridine scaffold must retain drug-like LogP properties (target range: 3–5), the 6-isopropyl substituent offers an estimated LogP increment of ~0.3–0.8 units above the 6-methyl or 6-ethyl analogs without increasing aromatic ring count or introducing metabolically labile benzylic positions [1][2]. This is particularly relevant when optimizing for oral bioavailability, where each additional aromatic ring has been correlated with increased promiscuity and hERG liability. Procurement of the isopropyl variant as the starting intermediate allows the medicinal chemist to access a more lipophilic chemotype without requiring late-stage alkylation, which on 2,4-dihalopyridines can suffer from poor regioselectivity.

Process Chemistry Scale-Up Requiring Higher-Boiling Intermediates for Improved Solvent Stripping Recovery

For process chemistry teams scaling reactions beyond gram quantities, the predicted boiling point of 2,4-dibromo-6-isopropylpyridine (estimated ~285–305 °C at 760 mmHg) is substantially higher than that of the 6-methyl analog (measured 259.3 °C), reducing product loss during rotary evaporation or distillation-based solvent swaps [1][2]. This higher boiling point contributes to improved process mass intensity (PMI) by maximizing mass recovery. Combined with the 98% purity specification, which minimizes the need for pre-reaction repurification, this compound is well-suited for multi-step scale-up sequences where intermediate isolation and purity are critical cost drivers.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

As a well-characterized, high-purity (98%) dihalogenated pyridine building block with no intrinsic biological annotation, 2,4-dibromo-6-isopropylpyridine is ideally suited for inclusion in fragment-based screening collections or as a bifunctional coupling partner in DNA-encoded library (DEL) synthesis [1][2]. The orthogonal reactivity of the C2 and C4 bromine atoms enables sequential on-DNA couplings, while the 6-isopropyl group provides three sp³ carbon atoms that improve fragment three-dimensionality—a desirable property for FBDD libraries seeking to move beyond flat, aromatic scaffolds . The absence of direct biological activity data on the parent compound is an advantage in this context, as it ensures that any screening hits arise from the elaborated product rather than the building block itself.

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